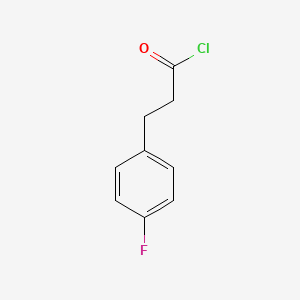

3-(4-Fluorophenyl)propionyl chloride

Descripción

Contextualization within Halogenated Organic Compounds Research

The study and application of 3-(4-Fluorophenyl)propionyl chloride are firmly rooted in the broader context of halogenated organic compounds research. The introduction of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy in modern drug design and materials science. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties. These effects include altering acidity (pKa), improving metabolic stability by blocking sites of oxidation, increasing lipophilicity which can enhance membrane permeability, and inducing specific conformational preferences that can lead to stronger binding interactions with biological targets.

Research into halogenated compounds has demonstrated that strategic fluorination can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. The presence of the 4-fluorophenyl group in this compound is therefore not incidental; it is a deliberate design element intended to bestow these favorable properties upon the target molecules synthesized from it. This positions the compound as a key reagent for researchers aiming to leverage the "fluorine effect" in the development of novel pharmaceuticals and functional materials.

Significance as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The acyl chloride functional group is highly electrophilic, making it an excellent acylating agent for a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the straightforward formation of esters, amides, and thioesters, which are fundamental linkages in a vast number of organic molecules.

The conversion of its precursor, 3-(4-Fluorophenyl)propionic acid, into the more reactive acyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Once formed, this compound serves as a powerful tool for chemists to introduce the 3-(4-fluorophenyl)propanoyl scaffold. This moiety is found in various biologically active compounds. For instance, its precursor acid is a known starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and 2-oxopiperazine guanidine analogs.

The compound's utility extends to the synthesis of complex heterocyclic structures, which are prevalent in many pharmaceuticals. By reacting with bifunctional nucleophiles, it can participate in cyclization reactions to form rings, further expanding its synthetic potential. The fluorophenyl group within the structure is often crucial for the biological activity of the final complex molecule.

Overview of Key Academic Research Trajectories for the Compound

Academic research involving this compound and its parent acid is primarily directed along several key trajectories, predominantly within the sphere of medicinal chemistry and drug discovery.

A major research focus is the incorporation of the 4-fluorophenyl moiety into novel heterocyclic compounds with potential therapeutic applications. Heterocycles are core structures in a significant percentage of FDA-approved drugs, and the addition of a fluorinated substituent is a common strategy to optimize lead compounds. Research efforts are often directed at synthesizing libraries of compounds containing the 3-(4-fluorophenyl)propanoyl group for screening against various biological targets, including enzymes and receptors implicated in diseases ranging from cancer to inflammatory disorders.

Another significant trajectory involves the use of this compound in the development of new agrochemicals. Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

Furthermore, research explores the impact of the fluorine atom on the conformational behavior and non-covalent interactions of the molecules it is incorporated into. Understanding these fundamental stereoelectronic effects allows for more rational design of molecules with desired properties, whether for biological activity or for applications in materials science, such as liquid crystals and polymers. The synthesis of complex, multi-substituted dihydrofuran derivatives bearing a 4-fluorophenyl group highlights the compound's role in creating structurally diverse and potentially bioactive molecules.

Physicochemical and Identification Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 772-70-3 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₈ClFO sigmaaldrich.com |

| Molecular Weight | 186.61 g/mol sigmaaldrich.com |

| IUPAC Name | 3-(4-fluorophenyl)propanoyl chloride sigmaaldrich.com |

| Precursor Compound | 3-(4-Fluorophenyl)propionic acid |

| Precursor CAS | 459-31-4 |

| Precursor M.W. | 168.16 g/mol |

| Precursor M.P. | 86-91 °C |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-fluorophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5H,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGDRELXVLNWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298661 | |

| Record name | 4-Fluorobenzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-70-3 | |

| Record name | 4-Fluorobenzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluorophenyl Propionyl Chloride

Established Synthetic Routes from Carboxylic Acid Precursors

The most direct and common approach for synthesizing 3-(4-Fluorophenyl)propionyl chloride involves the activation of the carboxylic acid group of 3-(4-fluorophenyl)propanoic acid using a suitable chlorinating agent.

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used and effective method for preparing acyl chlorides. wikipedia.org In this process, 3-(4-fluorophenyl)propanoic acid is treated with thionyl chloride, often under reflux conditions. A key advantage of this method is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies product isolation. researchgate.net The reaction is typically driven to completion by using an excess of thionyl chloride, which can be later removed by distillation due to its low boiling point (76 °C). wikipedia.org

An alternative and often milder method for preparing acyl chlorides is the use of oxalyl chloride ((COCl)₂). wikipedia.org The reaction of 3-(4-fluorophenyl)propanoic acid with oxalyl chloride proceeds under less harsh conditions than the thionyl chloride method and is known for its high selectivity. wikipedia.org The by-products of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gaseous and easily removed. While oxalyl chloride is a more expensive reagent than thionyl chloride, its mildness can be advantageous for sensitive substrates. wikipedia.org A typical laboratory procedure involves the slow addition of the carboxylic acid to oxalyl chloride, followed by gentle reflux until gas evolution ceases. prepchem.com

In both thionyl chloride and oxalyl chloride mediated reactions, the addition of a catalytic amount of N,N-Dimethylformamide (DMF) is crucial for optimizing the reaction rate and yield. wikipedia.org DMF reacts with the chlorinating agent to form a highly reactive Vilsmeier reagent in situ. wikipedia.orgwebsite-files.com This iminium intermediate readily reacts with the carboxylic acid to form a mixed anhydride, which then undergoes nucleophilic attack by the chloride ion to yield the desired acyl chloride and regenerate the DMF catalyst. wikipedia.org Studies have shown that in the absence of DMF, the reaction can be exceedingly slow, whereas the addition of a small molar percentage can lead to high product yields in a much shorter time. jcsp.org.pk For instance, one study on a similar conversion showed a yield of only 26% after 14 hours without DMF, which increased to 93% in 6 hours with just 3 mol% of the catalyst. jcsp.org.pk

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| By-products | SO₂, HCl (gaseous) researchgate.net | CO, CO₂, HCl (gaseous) wikipedia.org |

| Conditions | Typically reflux, can be more vigorous. prepchem.com | Milder, often room temperature or gentle reflux. wikipedia.orgprepchem.com |

| Cost | Relatively inexpensive. wikipedia.org | More expensive. wikipedia.org |

| Catalyst | N,N-Dimethylformamide (DMF) is commonly used. wikipedia.org | N,N-Dimethylformamide (DMF) is commonly used. wikipedia.org |

| Advantages | Low cost, gaseous by-products simplify workup. wikipedia.orgresearchgate.net | High selectivity, mild conditions suitable for sensitive substrates. wikipedia.org |

Alternative Synthetic Pathways and Derivatization Approaches

While conversion from the corresponding carboxylic acid is standard, alternative routes to this compound exist. One such method is the direct Friedel-Crafts acylation of fluorobenzene (B45895) with propanoyl chloride using a Lewis acid catalyst like aluminum chloride. evitachem.com However, this approach can be complicated by issues of regioselectivity. Another potential pathway involves the reaction of 4-fluorobenzoyl chloride with propionic acid. smolecule.com

The primary chemical utility of this compound lies in its role as a reactive intermediate for derivatization. As a reactive acyl chloride, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. wikipedia.orgsmolecule.com Common derivatization reactions include:

Esterification: Reaction with alcohols to form the corresponding esters.

Amidation: Reaction with primary or secondary amines to produce amides.

These reactions are fundamental in building more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

Optimization of Reaction Parameters for Academic and Scaled-Up Syntheses

Optimizing the synthesis of this compound involves careful consideration of several parameters, with different priorities for laboratory-scale academic research versus large-scale industrial production.

Reagent Choice : In an academic setting, the higher selectivity and milder conditions of oxalyl chloride may be preferred. wikipedia.org For industrial scale-up, the lower cost of thionyl chloride makes it a more economically viable option. wikipedia.org

Temperature : While reflux temperatures are common, precise temperature control can be critical. chemicalbook.com For large-scale synthesis, maintaining a consistent temperature profile is essential for safety and to prevent side reactions. Continuous microchannel reactors, which offer superior heat exchange, have been used for similar preparations to achieve high yields (up to 97.28%) and purity (up to 99.5%) safely. google.com

Stoichiometry : Using a slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid. However, a large excess can complicate purification and increase cost, a significant factor in scaled-up syntheses.

Catalyst Loading : The amount of DMF catalyst must be optimized. While catalytic amounts are effective, the optimal molar percentage can maximize yield and reaction rate without introducing unnecessary impurities or costs. jcsp.org.pk

| Parameter | Academic (Lab) Focus | Scaled-Up (Industrial) Focus |

|---|---|---|

| Reagent | Selectivity and mildness (e.g., Oxalyl Chloride). wikipedia.org | Cost-effectiveness and availability (e.g., Thionyl Chloride). wikipedia.org |

| Temperature | Standard reflux or room temperature setups. prepchem.comprepchem.com | Precise control, often using advanced reactor technology for safety and consistency. google.com |

| Solvent | Effectiveness for the specific reaction (e.g., THF, Dichloromethane). jcsp.org.pk | Cost, safety, and ease of recovery. |

| Purification | Standard laboratory distillation. prepchem.com | Efficient, high-throughput methods; minimizing waste. |

Purification and Isolation Techniques in Laboratory Settings

Given the reactive nature of acyl chlorides, purification and isolation must be conducted under carefully controlled, anhydrous conditions to prevent hydrolysis back to the carboxylic acid. wikipedia.orgresearchgate.net All glassware should be oven or flame-dried, and anhydrous solvents should be used. researchgate.net

The most common method for purifying this compound in a laboratory setting is fractional distillation under reduced pressure. researchgate.netprepchem.com This technique allows for the separation of the desired product from less volatile starting materials, by-products, and the catalyst. Distilling under vacuum is particularly important as it lowers the required temperature, minimizing the risk of thermal decomposition of the product. After the reaction is complete, any excess volatile chlorinating agent (like thionyl chloride) and gaseous by-products are typically removed under reduced pressure before the final distillation of the product. prepchem.com

Chemical Reactivity and Mechanistic Investigations of 3 4 Fluorophenyl Propionyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. acs.org The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group, which reforms the carbonyl double bond. acs.orgchemistrysteps.com The high reactivity of the acyl chloride group in 3-(4-Fluorophenyl)propionyl chloride allows for its efficient conversion into other carboxylic acid derivatives such as esters, amides, and the parent carboxylic acid. libretexts.orgthermofisher.com

Esterification with Alcohols

The reaction of this compound with alcohols provides a direct route to the corresponding esters. This transformation occurs readily, often at room temperature, and can be performed by simply mixing the acyl chloride with the alcohol. wikipedia.orglibretexts.org The reaction is typically vigorous, producing the ester and hydrogen chloride gas. wikipedia.org To neutralize the HCl byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often included in the reaction mixture. The general procedure involves the slow addition of the acyl chloride to a solution of the alcohol and base in an aprotic solvent. chemistrysteps.com

Table 1: Esterification of this compound

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Aprotic Solvent, Base (e.g., Pyridine) | Alkyl 3-(4-fluorophenyl)propanoate |

Amidation with Amines

Amides are readily synthesized by the reaction of this compound with primary or secondary amines. libretexts.orgbohrium.com The reaction is highly exothermic and proceeds rapidly. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride formed during the reaction. bohrium.com Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary base like triethylamine or pyridine in an aprotic solvent. bohrium.comquora.com A practical method for synthesizing primary amides involves using stable ammonium (B1175870) salts, such as ammonium chloride, with N-methyl pyrrolidone (NMP) serving as both the solvent and an acid scavenger. byjus.comacs.org

Table 2: Amidation of this compound

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Aprotic Solvent, Base | N-Alkyl-3-(4-fluorophenyl)propanamide |

| This compound | Secondary Amine (R₂NH) | Aprotic Solvent, Base | N,N-Dialkyl-3-(4-fluorophenyl)propanamide |

Hydrolysis to 3-(4-Fluorophenyl)propanoic Acid

Acyl chlorides, including this compound, react vigorously with water in a hydrolysis reaction to yield the corresponding carboxylic acid. libretexts.orgwisc.edu This reaction underscores the need for anhydrous (dry) conditions when handling the compound to prevent its degradation. researchgate.net The process involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of HCl, to produce 3-(4-Fluorophenyl)propanoic acid. libretexts.orgresearchgate.net

Reactions Involving In Situ Generated Ketene (B1206846) Intermediates

Acyl chlorides that possess an α-hydrogen, such as this compound, can undergo dehydrochlorination in the presence of a non-nucleophilic base, typically triethylamine, to form a highly reactive ketene intermediate. These ketenes are generally not isolated but are generated in situ and trapped with a suitable reactant.

[2+2] Cycloaddition for β-Lactam Ring Formation

The most prominent reaction of these in situ generated ketenes is the Staudinger cycloaddition, a [2+2] cycloaddition reaction with an imine to form a β-lactam (2-azetidinone) ring. This reaction is a powerful and widely used method for the synthesis of the β-lactam core structure, which is a key feature of many important antibiotics. The reaction involves the formation of the ketene from this compound and a base, followed by its cycloaddition with an imine. The stereochemistry of the resulting β-lactam is influenced by the substituents on both the ketene and the imine.

Table 4: Staudinger [2+2] Cycloaddition

| Reactants | Reagents/Conditions | Intermediate | Product |

|---|---|---|---|

| This compound + Imine (R¹-CH=N-R²) | Base (e.g., Triethylamine), Aprotic Solvent | 1-(4-Fluorophenyl)ethylketene | Substituted β-Lactam |

Mechanistic Aspects of Ketene Generation and Cycloaddition Diastereoselectivity

The generation of a ketene from this compound typically involves the dehydrochlorination of the corresponding acyl chloride in the presence of a non-nucleophilic base, such as triethylamine. wikipedia.orgbaranlab.org The mechanism proceeds via an E1cB-like (Elimination Unimolecular conjugate Base) pathway, where the base abstracts an α-proton to form an enolate intermediate. Subsequent expulsion of the chloride ion yields the ketene, 4-fluorophenylketene. This ketene is a reactive intermediate and is typically generated in situ for subsequent reactions. reddit.com

One of the most significant reactions of ketenes is the [2+2] cycloaddition with imines, known as the Staudinger reaction, to form β-lactams. The mechanism of this reaction has been a subject of detailed theoretical and experimental investigation. It is generally accepted to proceed through a two-step process involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate. wikipedia.org This intermediate then undergoes a conrotatory ring closure to afford the β-lactam ring. wikipedia.org

The diastereoselectivity of the Staudinger cycloaddition, i.e., the preference for the formation of either the cis or trans β-lactam, is influenced by several factors including the nature of the substituents on both the ketene and the imine, the solvent, and the reaction temperature. While a definitive prediction for this compound-derived ketene is not available in the literature, studies on analogous systems provide valuable insights. The stereochemical outcome is determined during the ring-closure step of the zwitterionic intermediate. The relative orientation of the substituents on the developing four-membered ring in the transition state dictates the final diastereomeric ratio.

Table 1: Factors Influencing Diastereoselectivity in Staudinger Reactions (General Observations)

| Factor | Influence on Diastereoselectivity |

| Ketene Substituents | The electronic and steric nature of the substituents on the ketene can influence the stability of the zwitterionic intermediate and the transition state for ring closure. |

| Imine Substituents | The N-substituent and the substituents on the imine carbon significantly impact the stereochemical course of the reaction. |

| Solvent Polarity | The polarity of the solvent can affect the lifetime and conformation of the zwitterionic intermediate, thereby influencing the diastereomeric ratio of the product. |

| Temperature | Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, leading to higher diastereoselectivity. |

Electrophilic and Radical Reactions of the Acyl Chloride Moiety

The acyl chloride group in this compound is a potent electrophile, making it susceptible to a variety of nucleophilic acyl substitution reactions. A classic example of its electrophilic reactivity is the Friedel-Crafts acylation. masterorganicchemistry.combeilstein-journals.org In this reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone. masterorganicchemistry.combeilstein-journals.orgyoutube.comtamu.eduyoutube.com

The mechanism of the Friedel-Crafts acylation involves the initial formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. masterorganicchemistry.comyoutube.com This acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form a resonance-stabilized carbocation intermediate (a σ-complex). masterorganicchemistry.com Subsequent deprotonation of this intermediate by the [AlCl₄]⁻ complex regenerates the aromaticity of the ring and yields the final ketone product along with the regenerated Lewis acid catalyst and HCl. youtube.com For instance, the reaction of this compound with a nucleophilic arene like anisole (B1667542) would be expected to yield a 1-(methoxyphenyl)-3-(4-fluorophenyl)propan-1-one derivative. youtube.comwisc.edu

While less common than its electrophilic reactions, the acyl chloride moiety can potentially participate in radical reactions. Radical cyclization reactions, for instance, are powerful methods for constructing cyclic molecules. wikipedia.orgstackexchange.com These reactions typically proceed via a three-step mechanism: radical generation, intramolecular cyclization, and quenching of the cyclized radical. wikipedia.org For a derivative of this compound, a radical could be generated at a suitable position, which could then undergo an intramolecular addition to a multiple bond within the molecule. The regioselectivity of the cyclization (endo vs. exo) is a key aspect of these reactions. wikipedia.org

Studies on the Influence of the 4-Fluorophenyl Moiety on Reactivity

The 4-fluorophenyl group exerts a significant electronic influence on the reactivity of the acyl chloride moiety. The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making the acyl chloride more susceptible to nucleophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). In the para position, this resonance effect can partially counteract the inductive effect.

This net electron-withdrawing nature of the 4-fluorophenyl group is expected to enhance the rate of reactions where the development of negative charge occurs in the transition state, such as nucleophilic acyl substitution. Conversely, it would decelerate reactions involving the formation of a positive charge adjacent to the aromatic ring. For instance, in the solvolysis of related compounds, the presence of an electron-withdrawing group like fluorine generally increases the rate of reaction. nih.gov

Detailed Kinetic and Mechanistic Elucidation of Reaction Pathways

The solvolysis of acyl chlorides, for example, can proceed through different mechanisms, including Sₙ1, Sₙ2, and addition-elimination pathways, depending on the substrate, solvent, and reaction conditions. nih.govrsc.org The rate of solvolysis can be correlated with solvent ionizing power (Y) and solvent nucleophilicity (N) using the Grunwald-Winstein equation. For related compounds like 4-fluorophenyl chlorothionoformate, studies have shown that the reaction can proceed through dual bimolecular addition-elimination and unimolecular ionization channels, with the dominant pathway depending on the solvent properties. nih.gov

A Hammett plot, which correlates the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ), can provide valuable information about the reaction mechanism. A linear Hammett plot with a positive reaction constant (ρ) value would indicate the development of negative charge in the transition state, consistent with a nucleophilic attack on the carbonyl carbon. The magnitude of the ρ value reflects the sensitivity of the reaction to substituent effects. For the hydrolysis of substituted benzoyl chlorides, a positive ρ value is typically observed, supporting a mechanism where the rate-determining step involves nucleophilic attack.

Table 2: Expected Kinetic and Mechanistic Insights from Hypothetical Studies on this compound

| Reaction Type | Expected Kinetic Behavior | Mechanistic Implication |

| Solvolysis | Rate dependence on both solvent ionizing power and nucleophilicity. | Likely proceeds via a bimolecular mechanism (e.g., addition-elimination) with potential contribution from an Sₙ1 pathway in highly ionizing, non-nucleophilic solvents. |

| Friedel-Crafts Acylation | Second-order kinetics, first order in both the acyl chloride and the arene. | Consistent with a bimolecular electrophilic aromatic substitution mechanism involving an acylium ion intermediate. |

| Reaction with Nucleophiles | A positive ρ value in a Hammett plot for reactions with a series of substituted 3-phenylpropionyl chlorides. | Indicates the buildup of negative charge in the transition state, supporting a nucleophilic addition mechanism. |

Applications of 3 4 Fluorophenyl Propionyl Chloride As a Key Synthetic Building Block

Role in the Construction of Diverse Organic Scaffolds

The primary utility of 3-(4-fluorophenyl)propionyl chloride lies in its function as a propionylating agent. chemicalbook.com The acyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles. This reactivity allows for the straightforward introduction of the 3-(4-fluorophenyl)propanoyl moiety onto different molecular scaffolds.

Key reactions include:

Amide Formation: Reaction with primary or secondary amines yields N-substituted amides. This is one of the most common applications for creating precursors to biologically active molecules.

Ester Formation: Reaction with alcohols or phenols produces the corresponding esters.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings, forming new carbon-carbon bonds and leading to ketone derivatives. wikipedia.org

Through these fundamental transformations, synthetic chemists can construct a variety of complex structures, leveraging the 3-(4-fluorophenyl)propanoyl group as a significant structural component. The synthesis of a derivative, 3-(4-fluorophenyl)-3-furan-2-ylpropionyl chloride, highlights its role in building even more elaborate starting materials for further chemical exploration. researchgate.net

Utility in the Synthesis of Bioactive Precursors and Advanced Intermediates

The structural motifs derived from this compound are prevalent in molecules designed for pharmacological applications. It serves as a key intermediate in the synthesis of precursors for well-known pharmacologically relevant scaffolds.

Azetidinones: The azetidin-2-one (B1220530) ring, commonly known as the β-lactam ring, is the core structural feature of penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov this compound is a suitable precursor for synthesizing substituted β-lactams via the Staudinger cycloaddition. wikipedia.org In this reaction, the acyl chloride is treated with a tertiary amine base to generate a ketene (B1206846) in situ. This highly reactive ketene then undergoes a [2+2] cycloaddition with an imine (Schiff base) to form the four-membered azetidinone ring. nih.govorganicreactions.orgnih.gov This method allows for the creation of β-lactams with the 3-(4-fluorophenyl)ethyl group at the C3 position, a valuable modification in medicinal chemistry.

Chromanones: The 6-fluoro-4-chromanone scaffold is an important intermediate in the synthesis of various compounds. google.comgoogle.com The synthesis of chromanones can be achieved through an intramolecular Friedel-Crafts acylation. masterorganicchemistry.comresearchgate.net The necessary precursor for this reaction is a 3-(phenoxy)propionic acid. 3-(4-Fluorophenyl)propanoic acid, which is readily prepared by the hydrolysis of this compound, can be cyclized under strong acid conditions (e.g., polyphosphoric acid or sulfuric acid) to yield 5-fluoro-2,3-dihydro-1H-inden-1-one, a related cyclic ketone. google.com To form a chromanone, the propionyl chloride would first react with a phenol (B47542) derivative to form an ester, which could then be rearranged, or the corresponding acid could be used to prepare a 3-phenoxypropanoic acid intermediate, which then cyclizes to form the chromanone ring system.

Structure-activity relationship (SAR) studies are fundamental to drug discovery, involving the synthesis of a series of structurally related compounds (analogs) to determine how specific molecular features affect their properties. nih.govmdpi.com this compound is an excellent reagent for creating libraries of analogs for SAR screening.

By reacting this single acyl chloride with a diverse collection of nucleophiles, such as different substituted anilines or alcohols, a library of amides or esters can be rapidly synthesized. Each resulting compound possesses the constant 3-(4-fluorophenyl)propanoyl core but varies at the position derived from the nucleophile. The systematic variation allows researchers to probe the structural requirements of a molecular target. For example, a chemist could prepare a series of amides to investigate the effect of different substituents on the amine portion of the molecule.

Table 1: Exemplary Synthesis of an Amide Library for SAR Studies This table illustrates how this compound can be reacted with various anilines to produce a set of related amide analogs. The "R" group on the aniline (B41778) is systematically varied.

| Reactant 1 | Reactant 2 (Aniline) | R Group | Product (Amide) |

| This compound | Aniline | -H | N-phenyl-3-(4-fluorophenyl)propanamide |

| This compound | 4-Chloroaniline | -Cl | N-(4-chlorophenyl)-3-(4-fluorophenyl)propanamide |

| This compound | 4-Methoxyaniline | -OCH₃ | N-(4-methoxyphenyl)-3-(4-fluorophenyl)propanamide |

| This compound | 4-Nitroaniline | -NO₂ | N-(4-nitrophenyl)-3-(4-fluorophenyl)propanamide |

Application in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a powerful tool for constructing heterocyclic compounds, which form the core of a vast number of pharmaceuticals and agrochemicals. e-bookshelf.de

As detailed previously (Section 4.2.1), the most prominent application of this compound in nitrogen-containing heterocycle synthesis is the construction of the azetidin-2-one (β-lactam) ring. The Staudinger ketene-imine cycloaddition provides a reliable route to these four-membered rings. wikipedia.orgrsc.orgderpharmachemica.com The reaction between an imine and the ketene generated from this compound is a classic example of its utility in forming these valuable heterocyclic scaffolds. nih.govmdpi.com

Furthermore, amides and hydrazides derived from this acyl chloride can serve as intermediates for other nitrogen heterocycles. For instance, reaction with hydrazine (B178648) derivatives can produce precursors that may be cyclized to form five-membered heterocycles like oxadiazoles, demonstrating the reagent's versatility. researchgate.net

The synthesis of chromanones and related oxygen-containing heterocycles is a key application for precursors derived from this compound. The intramolecular Friedel-Crafts acylation is a powerful method for ring closure to form the chromanone core. researchgate.net A common strategy involves the cyclization of a 3-phenoxypropionic acid derivative in the presence of a strong acid catalyst. google.com The required propionic acid precursor is accessible from this compound. For example, a patent describes the cyclization of 2-(3-chloropropionyl)-4-fluorophenol to yield 6-fluoro-4-chromanone, illustrating the general principle of using a 3-halopropionyl group attached to a phenol to construct the chromanone ring. google.com

Table 2: Summary of Heterocyclic Scaffolds from this compound

| Target Scaffold | Key Reaction Type | Description |

| Azetidinone (β-Lactam) | Staudinger [2+2] Cycloaddition | The acyl chloride is converted to a ketene, which reacts with an imine to form the four-membered ring. nih.gov |

| Chromanone | Intramolecular Friedel-Crafts Acylation | A precursor acid (derived from the acyl chloride) attached to a phenol via an ether linkage is cyclized using a strong acid catalyst. google.comresearchgate.net |

Intermediate in the Preparation of Weinreb Amides and Subsequent Carbonyl Compounds

This compound is a valuable acylating agent utilized in the synthesis of a specific class of amides known as Weinreb-Nahm amides. The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, is a reliable and widely adopted method for preparing ketones and aldehydes without the common issue of over-addition by organometallic reagents. wikipedia.org The direct reaction of more common acyl compounds, like acid chlorides or esters, with organolithium or Grignard reagents often leads to the formation of tertiary alcohols as byproducts. mychemblog.com The Weinreb-Nahm amide circumvents this problem.

The synthesis begins with the reaction of an acyl chloride, such as this compound, with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base. mychemblog.comunito.it This reaction produces the corresponding N-methoxy-N-methyl amide, in this case, N-methoxy-N-methyl-3-(4-fluorophenyl)propanamide.

This resulting Weinreb amide is a particularly stable and versatile intermediate. researchgate.net Its utility stems from its reaction with organometallic reagents (e.g., Grignard reagents, organolithium reagents). The nucleophilic addition of the organometallic reagent to the amide's carbonyl group forms a stable, five-membered chelated tetrahedral intermediate. mychemblog.com This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common secondary reaction where a second equivalent of the organometallic reagent would add to the newly formed ketone. wikipedia.orgmychemblog.com Upon workup, the intermediate readily hydrolyzes to yield the desired ketone in high yield.

Furthermore, the Weinreb amide can be reduced using hydride reagents like lithium aluminum hydride (LiAlH₄) to furnish the corresponding aldehyde. wikipedia.orgresearchgate.net The ability to controllably synthesize either ketones or aldehydes from a single intermediate makes this compound, via its Weinreb amide, a strategic precursor in multi-step organic synthesis.

Table 1: Synthesis of Carbonyl Compounds via Weinreb Amide Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product | Product Type |

| 1 | This compound | N,O-Dimethylhydroxylamine hydrochloride, Base | N-methoxy-N-methyl-3-(4-fluorophenyl)propanamide | Weinreb Amide |

| 2a | N-methoxy-N-methyl-3-(4-fluorophenyl)propanamide | 1. Organometallic Reagent (R-MgX or R-Li)2. Acidic Workup | 1-(4-Fluorophenyl)-4-substituted-butan-2-one | Ketone |

| 2b | N-methoxy-N-methyl-3-(4-fluorophenyl)propanamide | 1. Lithium aluminum hydride (LiAlH₄)2. Workup | 3-(4-Fluorophenyl)propanal | Aldehyde |

Synthesis of Fluorinated Derivatives for Reference Material Development

The emergence of new psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge to forensic science and toxicology laboratories. d-nb.infoencyclopedia.pub Clandestine laboratories frequently modify chemical structures to create new derivatives, aiming to circumvent existing laws. nih.gov This dynamic landscape necessitates the development of new analytical methods and the availability of authenticated reference materials for the unambiguous identification of these compounds in seized materials and biological samples. d-nb.infomdpi.com

This compound serves as a key precursor in the synthesis of specific fluorinated cathinone (B1664624) derivatives intended for use as reference standards. Synthetic cathinones are β-keto phenethylamine (B48288) derivatives, and their synthesis often involves the construction of the core structure through various chemical pathways. encyclopedia.pubnih.gov

In this context, this compound can be used to introduce the 3-(4-fluorophenyl)propanoyl moiety into a molecule. For example, it can be implicated in synthetic routes that lead to cathinone derivatives fluorinated on the phenyl ring. The reliable synthesis of these specific fluorinated cathinones in a controlled laboratory setting allows for their thorough characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). mdpi.com

Once a new derivative is synthesized and its structure is unequivocally confirmed, it can be distributed as a certified reference material. Forensic laboratories rely on these standards to:

Confirm the identity of an unknown substance found in evidence.

Develop and validate analytical methods for routine screening.

Quantify the amount of a specific substance present.

The availability of reference standards for compounds like flephedrone (B607461) (4-fluoromethcathinone, 4-FMC) and other positionally isomeric fluorinated cathinones is crucial for accurate forensic analysis and supports law enforcement and public health efforts worldwide. nih.govdntb.gov.ua

Table 2: Profile of this compound

| Property | Value | Source |

| IUPAC Name | 3-(4-fluorophenyl)propanoyl chloride | nih.gov |

| CAS Number | 772-70-3 | nih.gov |

| Molecular Formula | C₉H₈ClFO | nih.gov |

| Molecular Weight | 186.61 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | smolecule.com |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of 3-(4-Fluorophenyl)propionyl chloride, offering critical insights into its functional group composition and skeletal structure.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the very strong and sharp absorption band associated with the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed in the region of 1780-1815 cm⁻¹. The exact position of this band is sensitive to the electronic environment; in this case, it is a defining characteristic of the propionyl chloride moiety.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations of the benzene (B151609) ring, which appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically found in the 1400-1600 cm⁻¹ region. The para-substitution pattern on the phenyl ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, as well as strong C-H out-of-plane bending vibrations in the 800-860 cm⁻¹ range.

The presence of the fluorine atom is indicated by the C-F stretching vibration, which gives rise to a strong band typically in the 1250-1000 cm⁻¹ region. The aliphatic -CH₂- groups of the propionyl chain exhibit characteristic stretching vibrations just below 3000 cm⁻¹ and bending (scissoring) vibrations around 1450 cm⁻¹.

A summary of the predicted characteristic FT-IR absorption bands for this compound is presented in Table 1.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Acyl Chloride) | ~1800 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Aliphatic CH₂ Bend | ~1450 | Medium |

| C-F Stretch | 1250 - 1200 | Strong |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While the C=O stretch is also a prominent feature in the Raman spectrum, non-polar bonds and symmetric vibrations often produce stronger signals. For this compound, the symmetric breathing vibration of the benzene ring is expected to be particularly Raman active.

A significant application of Raman spectroscopy in the context of this compound is for in situ reaction monitoring. nih.govnih.govuni-muenchen.dechemicalbook.com Due to its ability to perform non-destructive analysis in real-time, often through a fiber-optic probe, Raman spectroscopy can be used to follow the progress of reactions involving this compound. nih.govnih.govuni-muenchen.dechemicalbook.com For instance, in a reaction where the acyl chloride is converted to an ester or an amide, the disappearance of the characteristic C=O stretching band of the acyl chloride and the appearance of a new carbonyl band corresponding to the product can be monitored over time. This allows for the precise determination of reaction endpoints and the optimization of reaction conditions. nih.govnih.govuni-muenchen.dechemicalbook.com

Key predicted Raman active bands for this compound are summarized in Table 2.

Table 2: Predicted Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| C=O Stretch (Acyl Chloride) | ~1800 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the para-substituted phenyl ring will appear as two distinct multiplets in the downfield region, typically between 7.0 and 7.5 ppm. The protons ortho to the fluorine atom will be influenced by both the fluorine and the propionyl group, while the protons meta to the fluorine will show a different chemical shift and coupling pattern. These protons will likely appear as two doublets of doublets (or two triplets, depending on the relative magnitudes of the coupling constants).

The aliphatic protons of the propionyl group will appear as two triplets in the upfield region. The methylene (B1212753) group adjacent to the carbonyl group (-CH₂COCl) is expected to be the most downfield of the aliphatic protons due to the electron-withdrawing effect of the carbonyl and the chlorine atom, likely appearing around 3.2-3.4 ppm. The other methylene group (-CH₂Ar) will be further upfield, expected around 3.0-3.2 ppm. The coupling between these two adjacent methylene groups will result in a triplet-of-triplets pattern for each.

Table 3: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to F) | 7.20 - 7.40 | Doublet of Doublets |

| Aromatic H (meta to F) | 7.00 - 7.20 | Doublet of Doublets |

| -CH₂-COCl | 3.20 - 3.40 | Triplet |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is the most deshielded and will appear significantly downfield, typically in the range of 170-175 ppm.

The aromatic carbons will exhibit signals in the 115-165 ppm region. The carbon atom directly bonded to the fluorine (C-F) will show a large chemical shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The other aromatic carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms. The carbon atoms ortho and meta to the fluorine will appear as doublets with smaller coupling constants. The ipso-carbon (the carbon attached to the propionyl chain) will likely be a singlet or a very small doublet.

The two aliphatic carbons will have distinct chemical shifts. The carbon of the methylene group adjacent to the carbonyl group (-CH₂COCl) will be more downfield (around 45-50 ppm) than the methylene group attached to the aromatic ring (Ar-CH₂-), which is expected around 30-35 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C=O | 170 - 175 | Singlet |

| C-F | 160 - 165 | Doublet (large ¹JCF) |

| C-ipso | 135 - 140 | Singlet or small doublet |

| Aromatic C-H (ortho to F) | 130 - 132 | Doublet (²JCF) |

| Aromatic C-H (meta to F) | 115 - 117 | Doublet (³JCF) |

| -CH₂-COCl | 45 - 50 | Singlet |

¹⁹F NMR is a highly sensitive technique that directly probes the fluorine nucleus. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is particularly informative for fluorinated compounds. nih.govnih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -110 to -120 ppm relative to a standard such as CFCl₃. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. This direct observation of the fluorine nucleus provides unambiguous confirmation of its presence and electronic state within the molecule.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity (due to ¹H coupling) |

|---|

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the covalent framework of this compound by revealing through-bond correlations between different nuclei. harvard.eduwestmont.edu Techniques such as COSY, HMQC (or HSQC), and HMBC are used to piece together the molecular puzzle. uvic.calibretexts.orgyoutube.comsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two methylene groups (-CH₂-CH₂-), confirming their adjacent positions in the propionyl chain.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate the chemical shifts of protons with directly attached carbons (¹JCH). libretexts.orgyoutube.com An HSQC spectrum would definitively link the proton signals of the methylene groups to their corresponding carbon signals and the aromatic protons to their respective carbons in the fluorophenyl ring.

The following table outlines the expected key correlations for this compound in 2D NMR spectra.

| Technique | Correlating Protons | Correlating Carbons | Expected Information |

| COSY | Protons on Cα | Protons on Cβ | Confirms -CH₂-CH₂- connectivity. |

| HSQC | Protons on Cα, Cβ, Aromatic CH | Cα, Cβ, Aromatic CH | Links protons to their directly bonded carbons. |

| HMBC | Protons on Cα | Carbonyl (C=O), Cβ, Aromatic C1 | Establishes the link between the ethyl chain and both the carbonyl and phenyl groups. |

| HMBC | Protons on Cβ | Carbonyl (C=O), Cα, Aromatic C1, Aromatic C2/C6 | Confirms the structure of the propionyl chain and its attachment to the fluorophenyl ring. |

Note: Cα refers to the methylene group adjacent to the carbonyl, and Cβ is the methylene group adjacent to the phenyl ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other formulas that have the same nominal mass. For this compound (C₉H₈ClFO), HRMS provides definitive confirmation of its composition. researchgate.net The experimentally measured exact mass is compared to the theoretically calculated mass, with a very small mass error (typically <5 ppm) validating the proposed formula. nih.gov

| Parameter | Value |

| Molecular Formula | C₉H₈ClFO |

| Theoretical Exact Mass | 186.02477 Da |

| Hypothetical Experimental Mass | 186.02471 Da |

| Mass Error | -0.32 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution to the gas phase as ions with minimal fragmentation. d-nb.infonih.gov Although this compound is a neutral molecule, it can be analyzed by ESI-MS, typically by forming a protonated molecule, [M+H]⁺, or adducts with cations from the solvent, such as [M+Na]⁺. nih.govnih.gov Due to the high reactivity of the acyl chloride group, fragmentation or reactions with the solvent (e.g., methanol (B129727), water) may also be observed. nih.govasianpubs.org The primary goal is to observe the molecular ion peak, which confirms the molecular weight of the compound.

| Ion Species | Description | Theoretical m/z |

| [M+H]⁺ | Protonated Molecule | 187.0326 (for ³⁵Cl) / 189.0297 (for ³⁷Cl) |

| [M+Na]⁺ | Sodium Adduct | 209.0146 (for ³⁵Cl) / 211.0117 (for ³⁷Cl) |

| [M-Cl+OCH₃] | Product of reaction with methanol | 181.0716 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, its solid-state structure can be inferred through the analysis of stable, crystalline derivatives. X-ray crystallography provides precise three-dimensional coordinates of atoms in a crystal, offering definitive proof of molecular structure and stereochemistry. nih.govmdpi.com

A relevant example is the study of N-(3-chloropropionyl)-N′-(4-fluorophenyl)thiourea, a derivative synthesized using a related acyl chloride and 4-fluoroaniline. researchgate.net The crystallographic analysis of such a derivative confirms the connectivity and spatial arrangement of the 4-fluorophenyl and propionyl-derived fragments within a larger molecule.

Crystallographic Data for a Representative Derivative: N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4651(12) |

| b (Å) | 9.033(2) |

| c (Å) | 11.894(3) |

| α (°) ** | 99.814(3) |

| β (°) | 93.225(3) |

| γ (°) | 94.621(4) |

| Volume (ų) ** | 575.2(2) |

This data provides a concrete structural foundation for molecules derived from this compound.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the extent of a chemical reaction over time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds. google.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.netpensoft.net In this method, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase. Purity is determined by the relative area of the main peak in the chromatogram. By injecting samples from a reaction mixture at different time points, the consumption of starting materials and the formation of products can be tracked, allowing for effective reaction monitoring.

Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and Water (with formic or phosphoric acid) researchgate.netsielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C researchgate.net |

| Detection | UV-Vis Detector (e.g., at 225 nm) pensoft.net |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in analyzing its volatile derivatives, reaction byproducts, and potential impurities. Due to the high reactivity of the acyl chloride functional group, direct analysis is often challenging. Therefore, samples are typically derivatized prior to or during the GC-MS analysis, converting the analyte into a more stable and volatile form, such as an ester or an amide.

The principle of GC-MS involves the separation of a mixture's components in the gas chromatograph followed by their detection and identification by the mass spectrometer. In the gas chromatograph, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in different retention times.

Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The output is a mass spectrum, which is a plot of ion abundance versus m/z. This fragmentation pattern serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries or through interpretation of the fragmentation pathways.

Detailed Research Findings

While direct GC-MS analysis of this compound is not commonly reported in the literature due to its reactivity, the analysis of its stable counterpart, 3-(4-Fluorophenyl)propionic acid, provides significant insights into the expected mass spectral behavior of the core structure. The National Institute of Standards and Technology (NIST) WebBook contains a reference mass spectrum for 3-(4-Fluorophenyl)propionic acid (NIST Number: 135022). mdpi.com The key fragmentation peaks observed in the electron ionization (EI) mass spectrum are crucial for identifying this structural motif in various derivatives.

The mass spectrum of 3-(4-Fluorophenyl)propionic acid shows a molecular ion peak [M]⁺ at an m/z of 168, corresponding to its molecular weight. mdpi.com The most abundant fragment ion, which constitutes the base peak, is observed at m/z 109. This fragment is characteristic of a fluorotropylium cation or a related fluorobenzyl cation, formed by cleavage of the bond beta to the aromatic ring. Another significant peak is found at m/z 122, which can be attributed to the loss of a carboxyl group (•COOH) from the molecular ion.

In a typical research scenario, if this compound were reacted with an alcohol, such as methanol or ethanol, to form the corresponding ester (e.g., methyl 3-(4-fluorophenyl)propanoate or ethyl 3-(4-fluorophenyl)propanoate), these volatile ester products could be readily analyzed by GC-MS. The resulting mass spectra would be expected to show the characteristic fragments of the 3-(4-fluorophenyl)propyl moiety, particularly the prominent peak at m/z 109, in addition to peaks related to the ester functional group.

For instance, in the analysis of various organic compounds, including those with structures analogous to derivatives of this compound, specific GC-MS methods are employed. These often involve a capillary column such as a HP-5MS (a low-bleed 5% phenyl-methylpolysiloxane) and a temperature-programmed oven to ensure efficient separation of the analytes. The mass spectrometer is typically operated in full-scan mode to acquire the complete mass spectrum of the eluting compounds, which is then used for identification.

Below is a table summarizing the expected key mass spectral data for a representative volatile derivative of this compound, based on the data for the corresponding carboxylic acid.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Probable Fragment Structure |

|---|---|---|---|

| 3-(4-Fluorophenyl)propionic acid | 168 | 122, 109 (Base Peak) | [M-COOH]⁺, [C₇H₆F]⁺ |

The table above illustrates the characteristic fragmentation pattern that would be a key identifier for the 3-(4-fluorophenyl)propyl structure in a GC-MS analysis. The molecular ion of the derivative would be different, but the presence of the fragment at m/z 109 would be a strong indicator of the core structure.

Theoretical and Computational Chemistry Studies of 3 4 Fluorophenyl Propionyl Chloride

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each orbital having a specific energy level.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity. researchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A high HOMO energy suggests the molecule is a good electron donor. researchgate.net For 3-(4-Fluorophenyl)propionyl chloride, the HOMO is expected to be located primarily on the fluorophenyl ring, with some contribution from the lone pairs of the oxygen and chlorine atoms.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A low LUMO energy indicates the molecule is a good electron acceptor. wuxibiology.com The LUMO in an acyl chloride is characteristically centered on the carbonyl carbon of the acyl chloride group. libretexts.orgwuxibiology.com This makes the carbonyl carbon the primary site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov The presence of the electron-withdrawing fluorine atom would likely lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue, 3-phenylpropionyl chloride. nih.govlgcstandards.com

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical but realistic data based on FMO analysis of similar compounds.

| Orbital | Predicted Energy (eV) | Primary Location |

|---|---|---|

| HOMO | ~ -9.5 eV | Fluorophenyl ring |

| LUMO | ~ -1.5 eV | Carbonyl carbon (C=O) |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure picture of bonds and lone pairs. uni-muenchen.de This method is invaluable for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. researchgate.net

For this compound, NBO analysis would reveal:

Atomic Charges: The natural population analysis (NPA) phase of NBO calculates the charge distribution, confirming the high positive charge on the carbonyl carbon and the negative charges on the oxygen, chlorine, and fluorine atoms.

Hybridization: It describes the hybridization of the atomic orbitals forming the bonds (e.g., sp2 for the carbonyl carbon).

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) NBOs and empty (acceptor) NBOs. A key interaction in acyl chlorides is the donation of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding σ* orbital of the adjacent C-C and C-Cl bonds, which influences the molecule's reactivity. The analysis can also reveal hyperconjugative interactions between the phenyl ring and the side chain. researchgate.netacs.org

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. rsc.org It is an excellent tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, different potential values are represented by colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. For this compound, red regions would be concentrated around the carbonyl oxygen and the fluorine atom. researchgate.netresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. The most intense blue region would be found around the highly electrophilic carbonyl carbon atom. wuxibiology.comresearchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP map for this compound would clearly illustrate that the carbonyl carbon is the most reactive site for nucleophiles, which is characteristic of acyl chlorides and drives their addition-elimination reaction mechanism. libretexts.org The map provides a clear, visual confirmation of the electronic effects predicted by other computational methods. rsc.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Methodologies such as the B3LYP functional combined with a basis set like 6-311+G(d,p) are commonly employed for geometry optimization and subsequent frequency and NMR calculations. nih.govelixirpublishers.com Predicting ¹⁹F NMR chemical shifts, in particular, can be achieved with good accuracy using specific functionals like ωB97XD with an appropriate basis set, which is crucial for characterizing fluorinated compounds. rsc.orgresearchgate.net

Predicted NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is accomplished by calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a compound like CFCl₃ for ¹⁹F. Machine learning models trained on QM calculations are also emerging as a rapid prediction tool. rsc.org

Below is an illustrative table of predicted NMR chemical shifts for this compound, based on DFT calculations. Note: These values are representative examples of what a computational study would yield and are for illustrative purposes.

| Atom Number (see structure) | Nucleus | Predicted Chemical Shift (ppm) |

| 1 | ¹³C | ~173.5 |

| 2 | ¹³C | ~45.8 |

| 3 | ¹³C | ~30.1 |

| 4 | ¹³C | ~135.9 |

| 5, 9 | ¹³C | ~130.8 |

| 6, 8 | ¹³C | ~115.7 |

| 7 | ¹³C | ~162.5 (C-F) |

| H on C2 | ¹H | ~3.25 |

| H on C3 | ¹H | ~3.05 |

| H on C5, C9 | ¹H | ~7.25 |

| H on C6, C8 | ¹H | ~7.10 |

| F on C7 | ¹⁹F | ~ -115.0 |

Predicted Vibrational Frequencies: Computational methods are also highly effective in predicting the vibrational frequencies that correspond to bands in an infrared (IR) spectrum. Following geometry optimization, a frequency calculation is performed. The resulting frequencies often require scaling by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model. jetir.org

The table below presents a selection of predicted, scaled vibrational frequencies for key functional groups in this compound. Note: This data is illustrative of typical computational results.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch | ~1805 | Acyl Chloride Carbonyl |

| C-F Stretch | ~1230 | Aromatic C-F bond |

| C-Cl Stretch | ~750 | Acyl Chloride C-Cl bond |

| Aromatic C=C Stretch | ~1600, ~1510 | Phenyl ring stretching |

| CH₂ Scissoring | ~1420 | Propionyl chain CH₂ bending |

In Silico Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry provides a powerful lens for exploring the mechanisms of chemical reactions, such as the nucleophilic acyl substitution reactions characteristic of acyl chlorides. masterorganicchemistry.compressbooks.pub By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A common reaction of this compound is hydrolysis, which proceeds via a nucleophilic acyl substitution mechanism. researchgate.netstackexchange.comdocbrown.info A computational investigation of this reaction would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and water) and the final products (3-(4-fluorophenyl)propanoic acid and HCl) are optimized to find their lowest energy structures.

Transition State Search: Using methods like Synchronous Transit-Guided Quasi-Newton (STQN), a search for the transition state structure is conducted. For a nucleophilic acyl substitution, the mechanism typically involves a tetrahedral intermediate. researchgate.netlibretexts.org The key transition state would be the one leading to this intermediate.

Frequency Analysis: A frequency calculation on the located transition state structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. This confirms it as a true first-order saddle point.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactants with the intended intermediate or products on the potential energy surface.

For the hydrolysis of this compound, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water on the carbonyl carbon. The subsequent departure of the chloride ion leads to the carboxylic acid. youtube.com

An illustrative energy profile for a generic nucleophilic acyl substitution is shown below, with representative calculated energy barriers.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +10 to +15 |

| Tetrahedral Intermediate | C(OH)Cl(O⁻) species | -5 to -10 |

| Transition State 2 (TS2) | Expulsion of chloride leaving group | +5 to +10 |

| Products | 3-(4-Fluorophenyl)propanoic acid + HCl | < 0 (Exergonic) |

Analysis of Electronic Effects of the Para-Fluorine Substituent on Reactivity and Stability

The fluorine atom at the para position of the phenyl ring exerts a significant influence on the reactivity and stability of this compound through a combination of inductive and resonance effects. csbsju.edu

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the sigma bond network. This effect tends to destabilize a positive charge on the ring and increase the electrophilicity of the carbonyl carbon. numberanalytics.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This electron-donating resonance effect places partial negative charge on the ortho and para positions of the ring.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects by calculating partial atomic charges and analyzing donor-acceptor orbital interactions. uni-muenchen.de NBO analysis reveals the distribution of electron density within the molecule, providing a numerical basis for understanding substituent effects.

An illustrative table showing calculated NBO partial charges is presented below. Note: This data is representative and serves to illustrate the electronic effects.

| Atom | Partial Charge (a.u.) | Interpretation |

| Carbonyl Carbon (C1) | ~ +0.45 | Highly electrophilic due to O and Cl |

| Carbonyl Oxygen | ~ -0.50 | Polarized C=O bond |

| Aromatic Carbon (C7) | ~ +0.20 | Positive charge due to F electronegativity |

| Fluorine | ~ -0.25 | High negative charge due to electronegativity |

| Aromatic Carbons (C6, C8) | ~ -0.10 | Slight increase in electron density from resonance |

Future Research Directions and Emerging Trends for 3 4 Fluorophenyl Propionyl Chloride

Development of Novel Catalytic Systems for Enhanced Transformations

The reactivity of the acyl chloride group in 3-(4-Fluorophenyl)propionyl chloride is well-established, but modern synthetic challenges require more sophisticated control over its transformations. Future research is geared towards developing novel catalytic systems that offer enhanced selectivity, efficiency, and the ability to perform previously challenging reactions under mild conditions.

One promising area is the use of photoredox catalysis to generate acyl radicals from acyl chlorides. rsc.org This approach allows for novel carbon-carbon bond-forming reactions. For instance, a nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) anion, can activate the acyl chloride, which, upon irradiation with low-energy light (e.g., blue LEDs), forms an acyl radical. rsc.org This radical can then participate in Giese-type additions to electron-poor olefins, a transformation not readily achievable through traditional methods. rsc.org

Palladium catalysis is another key focus. Research has demonstrated that palladium complexes can catalyze the difunctionalization of unsaturated carbon-carbon bonds using acyl chlorides, where the C-COCl bond is formally cleaved and added across an alkene or alkyne. nih.gov This method allows for the construction of complex molecular scaffolds while retaining the reactive acyl chloride handle for further derivatization. nih.gov The chemoselectivity of such reactions is crucial, especially with functional groups like the fluoro-substituent on the phenyl ring of this compound. nih.gov

The development of these catalytic systems is often guided by mechanistic studies, including the use of Density Functional Theory (DFT) calculations to investigate plausible reaction pathways and rationalize observed stereoselectivity. nih.gov

Table 1: Illustrative Novel Catalytic Transformations

| Catalytic System | Transformation Type | Potential Product from this compound | Key Advantages |

|---|---|---|---|

| Organic Photoredox Catalyst (e.g., Dithiocarbamate) | Radical Giese Addition | Adducts with electron-deficient alkenes | Mild conditions, use of low-energy light, avoids high-reduction potential issues. rsc.org |

| Palladium/Xantphos | Carbochlorocarbonylation | Difunctionalized products from strained alkenes | High atom economy, good functional group tolerance, stereoselective. nih.gov |

Exploration of New Synthetic Equivalents and Sustainable Methodologies

In line with the principles of green chemistry, a significant trend is the development of more sustainable methods for reactions involving acyl chlorides. tandfonline.com This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency. amf.ch

A major area of exploration is conducting reactions in environmentally benign solvents. Research has demonstrated successful N-acylation of amines with acid chlorides in aqueous media, which is challenging due to the competing hydrolysis of the acid chloride. tandfonline.com The use of bio-based solvents, such as Cyrene™, is also emerging as a viable alternative to traditional dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) for amide synthesis from acid chlorides. rsc.org These alternative solvent systems often require simple aqueous work-ups, significantly increasing molar efficiency. rsc.org

Table 2: Comparison of Sustainable Methodologies

| Methodology | Traditional Approach | Sustainable Alternative | Key Benefits |

|---|---|---|---|

| Solvent | Dichloromethane, DMF | Water, Cyrene™ (bio-based) | Reduced toxicity, improved safety, easier work-up. tandfonline.comrsc.org |

| Reagent Handling | Isolation and storage of acyl chloride | In situ generation from carboxylic acid | Reduced handling of hazardous intermediates, improved process efficiency. rsc.org |